度洛西汀苯基氨基甲酸酯

描述

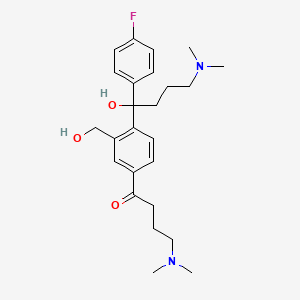

Duloxetine Phenyl Carbamate is a derivative of duloxetine, a well-known serotonin-norepinephrine reuptake inhibitor

科学研究应用

Duloxetine Phenyl Carbamate has several scientific research applications, including:

Chemistry: Used as a model compound for studying the reactivity and stability of carbamate derivatives.

Biology: Investigated for its potential effects on neurotransmitter systems and its ability to modulate biological pathways.

Medicine: Explored for its potential therapeutic effects in treating psychiatric and neurological disorders, such as depression and anxiety.

Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control processes

作用机制

Target of Action

Duloxetine, the parent compound of Duloxetine Phenyl Carbamate, is a potent inhibitor of neuronal serotonin and norepinephrine reuptake . It primarily targets the serotonin and norepinephrine transporters, blocking their reuptake in the brain . This increases the availability of these neurotransmitters in the synaptic space between neurons, enhancing their signaling .

Mode of Action

Duloxetine interacts with its targets, the serotonin and norepinephrine transporters, by binding to them and inhibiting their reuptake . This inhibition prevents these neurotransmitters from being reabsorbed back into the neuron, thereby increasing their concentration in the synaptic cleft . The increased concentration of these neurotransmitters enhances their signaling, leading to an elevation in mood and reduction in pain perception .

Biochemical Pathways

The primary biochemical pathway affected by Duloxetine involves the serotonergic and adrenergic pathways in the brain . By inhibiting the reuptake of serotonin and norepinephrine, Duloxetine strengthens these pathways, particularly in the dorsal horn of the spinal cord . This results in an increased threshold of activation necessary to transmit painful stimuli to the brain, effectively relieving pain, particularly in neuropathic pain . Additionally, Duloxetine has been found to inhibit PARP cleavage and p53 activation, and regulate the Bcl2 family to reverse PTX-induced oxidative stress and apoptosis .

Pharmacokinetics

Duloxetine achieves a maximum plasma concentration approximately 6 hours after dosing . The elimination half-life of Duloxetine is approximately 10-12 hours, and the volume of distribution is approximately 1640 L . Duloxetine’s pharmacokinetics can be influenced by several factors, including sex, smoking status, age, ethnicity, cytochrome P450 (CYP) 2D6 genotype, hepatic function, and renal function .

Result of Action

The molecular and cellular effects of Duloxetine’s action primarily involve an increase in the concentration of serotonin and norepinephrine in the synaptic cleft, leading to enhanced neurotransmission . This results in an elevation in mood and a reduction in the perception of pain . Additionally, Duloxetine has been found to reduce the serum concentrations of proinflammatory cytokines IL-8, IL-12, and IFN-γ in individuals diagnosed with major depressive disorder .

生化分析

Biochemical Properties

Duloxetine Phenyl Carbamate, like Duloxetine, is believed to be a potent inhibitor of neuronal serotonin and norepinephrine reuptake . It interacts with these neurotransmitter transporters, inhibiting their function and leading to increased levels of serotonin and norepinephrine in the synaptic cleft . This interaction is thought to contribute to the compound’s therapeutic effects .

Cellular Effects

Duloxetine Phenyl Carbamate may have similar cellular effects to Duloxetine. Duloxetine has been shown to exhibit anti-inflammatory effects both in vitro and in vivo . It has been found to reduce the serum concentrations of proinflammatory cytokines such as IL-8, IL-12, and IFN-γ in individuals diagnosed with major depressive disorder . Duloxetine also induces neural cell death and promotes neurite outgrowth in N2a cells .

Molecular Mechanism

The molecular mechanism of action of Duloxetine Phenyl Carbamate is likely similar to that of Duloxetine. Duloxetine acts by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their availability in the synaptic cleft . This leads to enhanced neurotransmission, which can alleviate symptoms of depression and anxiety .

Temporal Effects in Laboratory Settings

Chronic treatment with Duloxetine has been shown to produce a robust increase in the expression of BDNF mRNA and protein in the rat brain . Furthermore, after 4 weeks of treatment, the serum levels of certain cytokines decreased significantly . These findings suggest that Duloxetine Phenyl Carbamate may have similar temporal effects.

Metabolic Pathways

Duloxetine is extensively metabolized primarily by CYP1A2 and CYP2D6 . The major biotransformation pathways for Duloxetine involve oxidation of the naphthyl ring at either the 4-, 5-, or 6-positions followed by further oxidation, methylation, and/or conjugation . Duloxetine Phenyl Carbamate may be metabolized through similar pathways.

Transport and Distribution

Duloxetine achieves a maximum plasma concentration approximately 6 hours after dosing .

Subcellular Localization

Chronic treatment with Duloxetine has been shown to affect the subcellular redistribution of BDNF protein .

准备方法

Synthetic Routes and Reaction Conditions

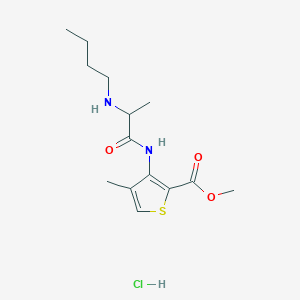

The synthesis of Duloxetine Phenyl Carbamate typically involves the reaction of duloxetine with phenyl chloroformate. The process begins with the preparation of duloxetine, which is synthesized by reacting (S)-N,N-dimethyl-3-(2-thienyl)-3-hydroxypropanamine with 1-fluoronaphthalene in the presence of sodium hydride and potassium 4-methyl benzoate . The resulting duloxetine is then reacted with phenyl chloroformate to form Duloxetine Phenyl Carbamate .

Industrial Production Methods

Industrial production of Duloxetine Phenyl Carbamate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure controls to optimize yield and purity .

化学反应分析

Types of Reactions

Duloxetine Phenyl Carbamate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Duloxetine Phenyl Carbamate can yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives, depending on the electrophile used .

相似化合物的比较

Similar Compounds

Venlafaxine: Another serotonin-norepinephrine reuptake inhibitor with similar therapeutic applications.

Milnacipran: A serotonin-norepinephrine reuptake inhibitor used primarily for the treatment of fibromyalgia.

Uniqueness

Duloxetine Phenyl Carbamate is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other serotonin-norepinephrine reuptake inhibitors.

属性

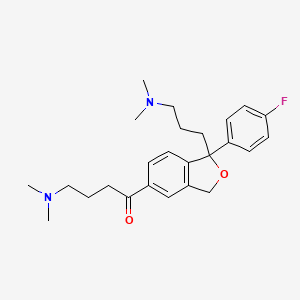

IUPAC Name |

phenyl N-methyl-N-[(3S)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO3S/c1-26(25(27)28-20-11-3-2-4-12-20)17-16-23(24-15-8-18-30-24)29-22-14-7-10-19-9-5-6-13-21(19)22/h2-15,18,23H,16-17H2,1H3/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNZKJGSXFMSCS-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C(=O)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C(=O)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-(Dimethylamino)propylidene]-5H-dibenzo[a,d]cyclohepten-3-ol](/img/structure/B602197.png)

![[(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium](/img/structure/B602198.png)